(1R)-1-(4-溴苯基)丙-1-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

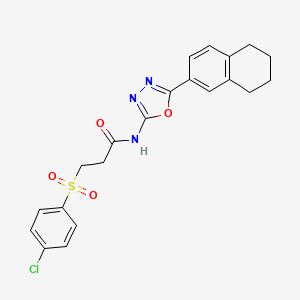

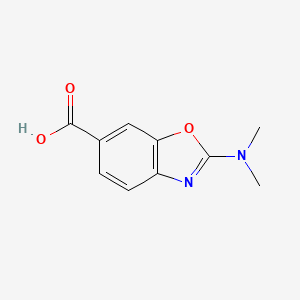

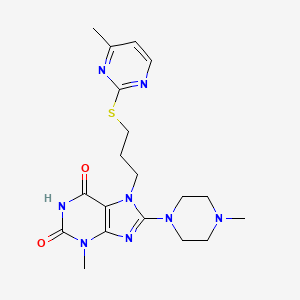

(1R)-1-(4-bromophenyl)propan-1-amine is a compound that has been studied for its potential pharmacological properties, particularly in the context of neurotransmitter uptake inhibition. The presence of the 4-bromophenyl group appears to confer selective inhibitory effects on serotonin neuron uptake, which could be of interest in the development of therapeutic agents for disorders related to serotonin dysregulation .

Synthesis Analysis

The synthesis of related bromophenyl compounds has been explored in various studies. For instance, a facile one-pot synthesis method has been reported for 1-(4-bromophenyl)-1H-tetrazol-5-amine, starting from 4-bromoaniline . Additionally, stereoselective enzymatic strategies have been developed for synthesizing enantioenriched bromo(het)aryloxy propan-2-amines, which could potentially be adapted for the synthesis of (1R)-1-(4-bromophenyl)propan-1-amine . These methods highlight the potential for efficient and selective synthesis routes for bromophenyl amines.

Molecular Structure Analysis

The molecular structure of bromophenyl amines is characterized by the presence of a bromine atom on the phenyl ring, which can significantly influence the electronic properties of the molecule and its interactions with biological targets. The stereochemistry of such compounds is also crucial, as it can affect the selectivity and potency of the molecule in biological systems, as evidenced by the stereoselective synthesis methods developed for related compounds .

Chemical Reactions Analysis

Bromophenyl amines can participate in various chemical reactions, including oxidation processes. For example, tris(4-bromophenyl)amine has been shown to be an effective mediator in the indirect anodic oxidation of amines, leading to the formation of Schiff bases under certain conditions . This reactivity suggests that (1R)-1-(4-bromophenyl)propan-1-amine could also undergo similar transformations, which could be relevant for its functionalization or degradation.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl amines are influenced by the bromine substituent, which can increase the molecular weight and lipophilicity of the compound. These properties are important for the pharmacokinetics of the molecule, including its absorption, distribution, metabolism, and excretion (ADME) profile. The higher brain levels of 4-(p-bromophenyl)-bicyclo(2,2,2)octan-1-amine compared to its non-brominated counterpart suggest that the bromine substituent may enhance the ability of these compounds to cross the blood-brain barrier .

科学研究应用

对映体富集化合物合成

一项应用涉及开发用于合成对映体富集的 1-[2-溴(杂芳基)氧代]丙-2-胺的酶促策略,这些胺类是左氧氟沙星等抗菌剂的宝贵前体。生物转氨基作用和脂肪酶催化的动力学拆分已被用于实现这些化合物的选择性和对映体富集 (Mourelle-Insua 等,2016)。

苯并咪唑的合成

另一项重要的应用是在 CuI 催化下由邻溴苯基异氰化物和胺合成 1-取代苯并咪唑,突出了构建具有潜在药用价值的苯并咪唑核心的通用方法 (Lygin & Meijere,2009)。

抗病毒化合物的非对称合成

研究还包括 N-[(1R)-6-氯-2,3,4,9-四氢-1H-咔唑-1-基]-2-吡啶甲酰胺的高效非对称合成,展示了治疗人乳头瘤病毒感染的关键步骤。该合成涉及非对称还原胺化,实现了高的非对映面面选择性 (Boggs 等,2007)。

支气管扩张剂的中间体合成

此外,还详细介绍了 (R,R)-福莫特罗(一种支气管扩张剂)的光学活性中间体的合成。该过程从 d-丙氨酸开始,包括保护氨基、环化和还原等步骤,展示了一种实现所需的对映纯中间体的简单途径 (Fan 等,2008)。

新型酰胺衍生物合成

对 1-(4-溴苯基)-1H-四唑-5-胺及其酰胺衍生物的合成研究突出了从 4-溴苯胺开始的简便一锅法。这项工作开辟了合成一系列 [1-(4-溴苯基)-1H-四唑-5-基]酰胺衍生物的途径,这些衍生物具有各种生物化学应用的潜力 (Yang 等,2017)。

属性

IUPAC Name |

(1R)-1-(4-bromophenyl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9H,2,11H2,1H3/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKPWFAZJGVXPCH-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC=C(C=C1)Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-1-(4-bromophenyl)propan-1-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-Chloro-3-(trifluoromethyl)phenyl]-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2518675.png)

![{3-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanamine hydrochloride](/img/structure/B2518686.png)

![N-[4-(6-Nitro-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-phenyl]-acetamide](/img/structure/B2518690.png)

![3-[1-Hydroxy-3,5-bis(2-methyl-2-propanyl)-4-oxo-2,5-cyclohexadien-1-yl]propanoic acid](/img/structure/B2518694.png)